REACTION_CXSMILES
|
[N:1]1[N:2]=[CH:3][N:4]2[C:9]=1[C:8]1[CH:10]=[CH:11][S:12][C:7]=1[N:6]=[CH:5]2.C1C(=O)N([Cl:20])C(=O)C1.C([O-])(O)=O.[Na+]>CC(O)=O.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:20][C:11]1[S:12][C:7]2[N:6]=[CH:5][N:4]3[CH:3]=[N:2][N:1]=[C:9]3[C:8]=2[CH:10]=1 |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
N=1N=CN2C=NC3=C(C21)C=CS3
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 120° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CUSTOM
|
Details
|
This product was purified via an isco column
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C=3N(C=NC2S1)C=NN3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |